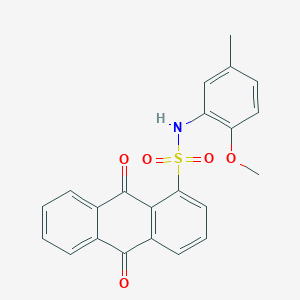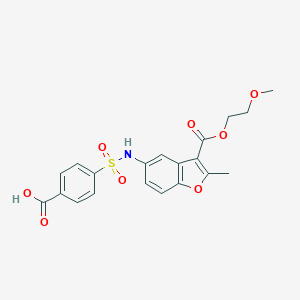![molecular formula C21H20FNO4S B280765 N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280765.png)
N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Applications De Recherche Scientifique
N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied as a potential anticancer agent. Studies have shown that it has cytotoxic effects on cancer cells and can induce apoptosis. In addition, it has also been studied as a potential therapeutic agent for Alzheimer's disease. Studies have shown that it can inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is not fully understood. However, studies have shown that it can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. Inhibition of HDACs can lead to changes in gene expression patterns, which can have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. In addition, it can inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. It has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is that it has been shown to have anticancer and anti-Alzheimer's disease properties. This makes it a potentially useful compound for the development of new therapeutic agents. However, one of the limitations of this compound is that its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and to fully understand its potential applications.
Orientations Futures
There are several future directions for the study of N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide. One direction is to further investigate its potential as an anticancer and anti-Alzheimer's disease agent. Studies can be conducted to determine its efficacy in animal models and to optimize its structure for improved therapeutic properties. Another direction is to investigate its potential as an anti-inflammatory agent. Studies can be conducted to determine its mechanism of action and to optimize its structure for improved anti-inflammatory properties. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves several steps. The starting material for the synthesis is 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine, which is reacted with acetic anhydride to form N-acetyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine. This compound is then reacted with 4-fluoro-2-methylbenzenesulfonyl chloride to form this compound.
Propriétés
Formule moléculaire |
C21H20FNO4S |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
N-(4-fluoro-2-methylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide |
InChI |
InChI=1S/C21H20FNO4S/c1-13-11-15(22)7-10-21(13)28(25,26)23(14(2)24)16-8-9-20-18(12-16)17-5-3-4-6-19(17)27-20/h7-12H,3-6H2,1-2H3 |
Clé InChI |
KLVPUVCSXHQXPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C |
SMILES canonique |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)

![Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B280687.png)

![4-{[(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B280693.png)

![4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280696.png)
![4-[({3-[(2-Methoxyethoxy)carbonyl]-2-methylnaphtho[1,2-b]furan-5-yl}amino)sulfonyl]benzoic acid](/img/structure/B280697.png)

![4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid](/img/structure/B280699.png)
![4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280703.png)
![3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one](/img/structure/B280704.png)
![1-methyl-N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280705.png)
